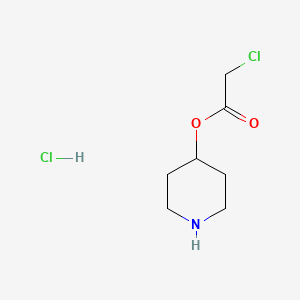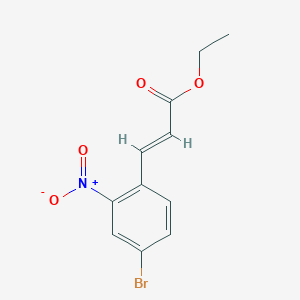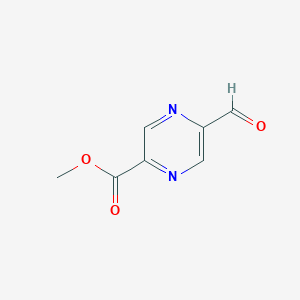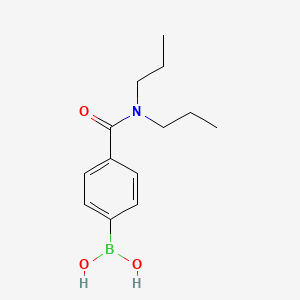
Clorhidrato de 2-cloroacetato de 4-piperidina
Descripción general
Descripción
4-Piperidinyl 2-chloroacetate hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2NO2 and its molecular weight is 214.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinyl 2-chloroacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinyl 2-chloroacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
Clorhidrato de 2-cloroacetato de 4-piperidina: es un intermedio valioso en farmacología, particularmente en la síntesis de derivados de piperidina, que están presentes en más de veinte clases de fármacos . Estos compuestos tienen una amplia gama de actividades farmacológicas, incluidos posibles roles en el tratamiento de la enfermedad de Alzheimer, el cáncer y la hipertensión.
Síntesis Orgánica
En la síntesis orgánica, este compuesto sirve como precursor para la síntesis de varios derivados de piperidina. Está involucrado en reacciones multicomponente, que son cruciales para crear moléculas complejas con alta eficiencia y selectividad .
Química Medicinal
El papel del This compound en la química medicinal es significativo debido a su participación en la síntesis de fármacos basados en piperidina. Estos medicamentos se utilizan para tratar una variedad de afecciones, desde trastornos neurológicos hasta enfermedades infecciosas .
Bioquímica
En bioquímica, este compuesto se utiliza para estudiar reacciones enzimáticas y vías biológicas que involucran estructuras de piperidina. Ayuda a comprender la base bioquímica de la acción de los fármacos y el desarrollo de nuevos agentes terapéuticos .
Usos Industriales
Si bien las aplicaciones industriales específicas no se detallan en los resultados de la búsqueda, los compuestos como el This compound se utilizan a menudo en la industria química como bloques de construcción para la síntesis de moléculas más complejas, que se pueden utilizar en diversas aplicaciones que van desde la ciencia de los materiales hasta la nanotecnología .
Investigación en Neurociencia
Los derivados de piperidina, sintetizados utilizando This compound, se exploran por sus propiedades neuroprotectoras y neurotóxicas. Son instrumentales en la investigación de tratamientos para enfermedades neurodegenerativas y en la comprensión del funcionamiento del sistema nervioso .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action of these compounds generally involves interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
4-Piperidinyl 2-chloroacetate hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-Piperidinyl 2-chloroacetate hydrochloride on cellular processes are diverse and depend on the type of cell and the specific cellular context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Piperidinyl 2-chloroacetate hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, binding to the active site of cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, 4-Piperidinyl 2-chloroacetate hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Piperidinyl 2-chloroacetate hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects . Long-term exposure to 4-Piperidinyl 2-chloroacetate hydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Piperidinyl 2-chloroacetate hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 4-Piperidinyl 2-chloroacetate hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
4-Piperidinyl 2-chloroacetate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 4-Piperidinyl 2-chloroacetate hydrochloride within cells and tissues are critical for its activity and effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Piperidinyl 2-chloroacetate hydrochloride is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
Propiedades
IUPAC Name |
piperidin-4-yl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDJDOLZRFKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)



![N-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
![1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)


